Texas red

概要

説明

Sulforhodamine 101 Sulfonyl Chloride is a red fluorescent dye known for its use in cell imaging methods. It is particularly effective in labeling astrocytes and myelinating oligodendrocytes. It has excitation and emission maxima at approximately 595 nm and 615 nm, respectively .

準備方法

Sulforhodamine 101 Sulfonyl Chloride is synthesized through a series of chemical reactions involving sulforhodamine 101 and sulfonyl chloride. The preparation involves dissolving sulforhodamine 101 in a suitable solvent such as methanol, ethanol, or acetone, and then reacting it with sulfonyl chloride under controlled conditions . The reaction typically requires low temperatures to ensure stability and prevent hydrolysis .

化学反応の分析

Sulfonamide Formation with Primary Amines

Texas Red primarily reacts with primary amines (e.g., lysine residues in proteins) to form stable sulfonamide bonds under alkaline conditions (pH 9–10) .

Reaction Mechanism:

Key Features:

-

Temperature : Reactions are typically performed at 4°C to minimize hydrolysis .

-

Stability : Sulfonamide bonds resist hydrolysis even under extreme conditions (e.g., protein digestion) .

Labeling Efficiency:

| Parameter | Value | Source |

|---|---|---|

| Molar Extinction Coefficient | 85,000 Mcm (596 nm) | |

| Protein-to-Dye Ratio | 1 mg this compound labels 8–10 mg protein |

Hydrolysis of Sulfonyl Chloride

The sulfonyl chloride group hydrolyzes rapidly in aqueous solutions, forming the water-soluble sulforhodamine 101 :

Hydrolysis Kinetics:

-

Rate : Complete hydrolysis within 2–3 minutes at pH 8.3 and room temperature .

-

Impact : Unreacted this compound must be removed promptly via desalting or dialysis .

Reactivity with Other Nucleophiles

While primary amines are the primary targets, this compound can react with other nucleophilic groups under specific conditions :

| Nucleophile | Reaction Product Stability | Conditions |

|---|---|---|

| Sulfhydryls (cysteine) | Unstable | pH 7–8, reducing agents |

| Imidazoles (histidine) | Unstable | pH 7–8 |

| Phenols (tyrosine) | Stable | pH > 9 |

Comparison with Succinimidyl Ester Derivatives

This compound-X succinimidyl ester (SE) was developed to address limitations of the sulfonyl chloride :

| Property | This compound Sulfonyl Chloride | This compound-X SE |

|---|---|---|

| Reactivity in Water | Rapid hydrolysis (~5 min) | Stable (>1 hour) |

| Optimal pH | 9.0–10.0 | 7.5–8.5 |

| Labeling Efficiency | 26% (peptides) | 71–76% (peptides) |

| Solubility | Low in water | Improved with spacer |

Competitive Derivatives

Newer dyes like California Red™ SE and SunRed™ SE offer enhanced properties over this compound :

| Dye | Reactive Group | Water Solubility | Labeling Efficiency |

|---|---|---|---|

| This compound® | Sulfonyl chloride | <1 mg/mL | 26% |

| California Red™ SE | NHS ester | <1 mg/mL | 76% |

| SunRed™ SE | NHS ester | >10 mg/mL | 71% |

Protocol for IgG Labeling

A standardized method for protein conjugation involves :

-

Buffer Preparation : 0.1 M carbonate/bicarbonate buffer (pH 9.0).

-

Dye Solution : Dissolve 1 mg this compound in 50 µL anhydrous acetonitrile.

-

Reaction : Mix dye with IgG (1:10 w/w ratio) at 4°C for 1 hour.

-

Purification : Remove unreacted dye using a desalting column (5 kDa MWCO).

Limitations and Alternatives

科学的研究の応用

Sulforhodamine 101 Sulfonyl Chloride has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent marker in various chemical assays and experiments.

Biology: Employed in cell imaging to label specific cell types such as astrocytes and myelinating oligodendrocytes

Medicine: Utilized in neurophysiological experiments for calcium imaging and to study neuronal cell morphology.

Industry: Applied in the manufacturing of diagnostic assays and hematology stains.

作用機序

スルホローダミン101スルホニルクロリドの作用機序は、タンパク質やその他の化合物上のアミン基と反応する能力に関係しています。この反応により、イメージングや標識に使用できる安定した蛍光抱合体が形成されます . この化合物は、新皮質のアストロサイトを特異的に標的とし、ニューロンにおける調節されたエキソサイトーシスを監視するために使用できます .

6. 類似化合物の比較

スルホローダミン101スルホニルクロリドは、他の蛍光色素と比較して、高い安定性と加水分解に対する抵抗性を持ち、独特です。類似の化合物には以下が含まれます。

スルホローダミンB: 同様の用途で使用される別の赤色の蛍光色素ですが、励起と発光特性が異なります.

ローダミンB: 広く使用されている蛍光色素ですが、化学的性質や用途が異なります.

フルオレセイン: さまざまなイメージング技術で使用される緑色の蛍光色素です.

類似化合物との比較

Sulforhodamine 101 Sulfonyl Chloride is unique due to its high stability and resistance to hydrolysis compared to other fluorescent dyes. Similar compounds include:

Sulforhodamine B: Another red fluorescent dye used in similar applications but with different excitation and emission properties.

Rhodamine B: A widely used fluorescent dye with different chemical properties and applications.

Fluorescein: A green fluorescent dye used in various imaging techniques.

Sulforhodamine 101 Sulfonyl Chloride stands out due to its specific labeling capabilities and stability under various conditions .

生物活性

Texas Red, scientifically known as sulforhodamine 101 acid chloride, is a red fluorescent dye widely utilized in biological research. Its primary role is as a fluorophore, facilitating the visualization and tracking of biomolecules in various assays. This article delves into the biological activity of this compound, highlighting its properties, applications, and relevant research findings.

Properties of this compound

- Fluorescence Characteristics :

- Chemical Structure : this compound is a sulfonated xanthene dye, typically existing as a mixture of monosulfonyl chlorides. It is highly soluble in polar solvents, including water and dimethylformamide .

- Photostability : The dye exhibits good photostability, making it suitable for long-term experiments and imaging applications without significant photobleaching .

Applications in Biological Research

This compound's versatility allows it to be employed in various biological assays and imaging techniques:

- Immunofluorescence Staining : this compound is conjugated to antibodies to visualize specific proteins within cells or tissues. Its bright fluorescence enables the detection of even weakly expressed antigens .

- Fluorescence In Situ Hybridization (FISH) : The dye can be linked to nucleic acid probes to identify specific DNA sequences, aiding in studies of gene expression and chromosomal abnormalities .

- Live-Cell Imaging : this compound facilitates real-time monitoring of cellular processes such as migration, signaling, and organelle dynamics .

- Flow Cytometry : It is used to label and quantify cells based on specific surface markers or intracellular proteins, allowing for the identification and sorting of cell populations .

Case Studies and Research Findings

Several studies illustrate the utility of this compound in biological research:

-

Fluorescence Polarization Assays :

A study highlighted the use of this compound in high-throughput screening (HTS) applications to report critical biological activities. The dye's ability to provide distinct fluorescence signals enhances the sensitivity of assays designed to identify enzyme inhibitors . -

Nanoparticle Activation in Cancer Cells :

Research involving this compound-labeled nanoparticles demonstrated their effectiveness in targeting cancer cells. The study aimed to understand the interactions between these nanoparticles and tumor cells, emphasizing their potential for therapeutic applications . -

Conjugation with Antibodies :

Experiments showed that this compound conjugates retain their biological activity while providing strong fluorescence. This property makes them excellent candidates for dual-labeling studies alongside other fluorophores like fluorescein .

Data Summary

The following table summarizes key characteristics and applications of this compound:

| Property/Application | Description/Use |

|---|---|

| Excitation Wavelength | ~595 nm |

| Emission Wavelength | ~615 nm |

| Stability | Good photostability; resistant to photobleaching |

| Solubility | Soluble in water and polar solvents |

| Immunofluorescence | Detection of specific proteins |

| FISH | Visualization of DNA sequences |

| Live-Cell Imaging | Monitoring cellular processes in real-time |

| Flow Cytometry | Quantifying cells based on markers |

特性

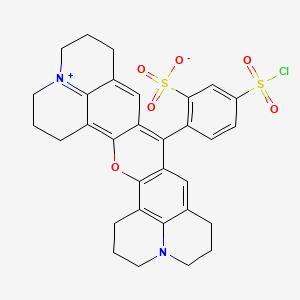

IUPAC Name |

5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClN2O6S2/c32-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-33-13-3-7-22(28(18)33)30(24)40-31-23-8-4-14-34-12-2-6-19(29(23)34)16-25(27)31/h9-10,15-17H,1-8,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLHNVLQVRSVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)Cl)S(=O)(=O)[O-])CCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29ClN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown or purple powder; [MSDSonline] | |

| Record name | Texas Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

934482-80-1, 82354-19-6 | |

| Record name | Texas Red sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934482801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulforhodamine 101 acid chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEXAS RED SULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734EQA7PWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。